1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil

Descripción general

Descripción

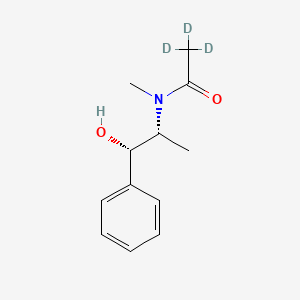

“1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil” is a chemical compound used in scientific research. It is one of the derivatives of Donepezil , a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .

Molecular Structure Analysis

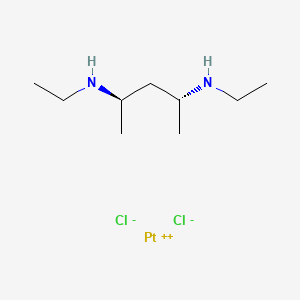

The molecular formula of this compound is C22H31NO4 . Its molecular weight is 373.49 .Physical And Chemical Properties Analysis

This compound is a white solid . It is slightly soluble in chloroform and methanol . Its boiling point is approximately 489.0±45.0°C at 760 mmHg , and its melting point is between 114-116°C . The density of this compound is approximately 1.1±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Acetylcholine Receptors

This compound is used in research related to Acetylcholine Receptors . Acetylcholine is a neurotransmitter that plays a key role in many functions of the body such as muscle movement and heart rate. The compound can be used to study the function and regulation of these receptors .

Neurological Drugs

It is used in the development of Neurological Drugs . These drugs are used to treat a variety of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Acetylcholinesterase Inhibitor

The compound is a highly specific reversible Acetylcholinesterase (AChE) inhibitor . AChE inhibitors are used to treat diseases like Alzheimer’s by increasing the level of acetylcholine in the brain, thereby improving cognition and behavior .

Neurotransmission

It is used in research related to Neurotransmission . Neurotransmission is the process by which signaling molecules called neurotransmitters are released by a neuron, and bind to and activate the receptors of another neuron .

Alzheimer’s Disease

This compound is used in the treatment of Alzheimer’s Disease . It is a derivative of Donepezil, a drug used to treat symptoms of Alzheimer’s disease .

Memory, Learning, and Cognition

It is used in research related to Memory, Learning, and Cognition . This compound can help researchers understand how these processes work and develop treatments for disorders related to memory and cognition .

Parkinson’s Disease

This compound is used in research related to Parkinson’s Disease . Parkinson’s disease is a neurodegenerative disorder that affects predominately dopamine-producing neurons in a specific area of the brain .

Pain and Inflammation

It is used in research related to Pain and Inflammation . This compound can help researchers understand the mechanisms of pain and inflammation, and develop new treatments .

Mecanismo De Acción

Target of Action

The primary target of 1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil, also known as TERT-BUTYL 4-[(5,6-DIMETHOXY-1H-INDEN-2-YL)METHYL]PIPERIDINE-1-CARBOXYLATE, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, into choline and acetate.

Mode of Action

This compound is a derivative of Donepezil, which is a highly specific reversible inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. This enhances cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic acetylcholine receptors, enhancing cholinergic transmission. The enhanced cholinergic function can improve cognitive function in patients with Alzheimer’s disease .

Pharmacokinetics

It is soluble in chloroform and methanol , suggesting that it may have good absorption properties. The compound is a solid at room temperature and has a melting point of 114-116°C . It should be stored at 2-8°C .

Result of Action

The result of the action of this compound is an enhancement of cholinergic function. This can lead to improvements in cognitive function in conditions characterized by a cholinergic deficit, such as Alzheimer’s disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its stability can be affected by temperature, as it should be stored at 2-8°C . Furthermore, its solubility in different solvents suggests that it may be affected by the lipid content of the environment.

Propiedades

IUPAC Name |

tert-butyl 4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-22(2,3)27-21(24)23-8-6-15(7-9-23)10-16-11-17-13-19(25-4)20(26-5)14-18(17)12-16/h11,13-15H,6-10,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIBINMSCSMSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC3=CC(=C(C=C3C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)

![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)